molecular formula C8H6F4OS B1462330 1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene CAS No. 1803582-26-4

1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene

Cat. No. B1462330
CAS RN: 1803582-26-4
M. Wt: 226.19 g/mol
InChI Key: QDAFHCNRIJJNAS-UHFFFAOYSA-N
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Description

The compound is a benzene derivative with difluoromethoxy and difluoromethylsulfanyl functional groups . These types of compounds are often used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a benzene ring with various functional groups attached . The exact structure would depend on the positions of the difluoromethoxy and difluoromethylsulfanyl groups on the benzene ring.


Chemical Reactions Analysis

Again, while specific reactions involving “1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene” are not available, benzene derivatives are known to undergo electrophilic substitution reactions . The presence of electron-withdrawing groups such as difluoromethoxy and difluoromethylsulfanyl may influence the reactivity of the benzene ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, similar compounds have a clear colorless to pale yellow appearance and are liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis Methods : An efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles from derivatives of N-[2-(chloromethyl)phenyl]formamide has been developed. This process is relevant for synthesizing compounds structurally related to 1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene (Kobayashi, Kobayashi, & Ezaki, 2013).

  • Trifluoromethyl Triflate as a Source of Difluorophosgene : Trifluoromethyl triflate acts as a liquid reservoir of 'masked' difluorophosgene, leading to the formation of trifluoromethanolate salts. These salts are useful as trifluoromethoxy group carriers and can react with benzene to produce [(trifluoromethyl)sulfanyl]benzene (Kolomeitsev, Vorobyev, & Gillandt, 2008).

  • Building Block for Complex Compounds : The synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key building block for complex compounds like penoxsulam, involves regioselective lithiation and electrophilic substitution (Huang et al., 2019).

Applications in Catalysis and Organic Reactions

  • Catalytic Activities : Polymers derived from 2-(2-pyridylmethyleneamino)benzenesulfonic acid exhibit catalytic activities in the peroxidative oxidation of cyclohexane using ionic liquid media (Hazra et al., 2016).

  • Diels–Alder Cycloaddition Reactions : Synthesis of compounds like [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and their use in Diels–Alder cycloaddition reactions with cyclopentadiene, furan, and 1,3-diphenylisobenzofuran have been described (Sridhar, Krishna, & Rao, 2000).

  • Visible-Light Photoredox Catalysis : Visible-light photoredox catalysis has been employed in the synthesis of tri- and difluoromethyl ethers, contributing to the medicinal chemistry and drug discovery by altering the properties of parent compounds (Lee, Lee, & Ngai, 2019).

Industrial and Environmental Applications

  • Separation of Aromatic Hydrocarbons : Ionic liquids like 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide can selectively remove benzene from mixtures with hexane, showing potential as alternative solvents in liquid extraction processes for separating aromatic compounds (Arce et al., 2007).

  • Palladium-catalyzed Ortho-sulfonylation : The palladium-catalyzed direct sulfonylation of 2-aryloxypyridines on the ortho-position of the benzene ring using sulfonyl chlorides as reagents, leading to the synthesis of ortho-sulfonylated phenols (Xu et al., 2015).

properties

IUPAC Name

1-(difluoromethoxy)-2-(difluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4OS/c9-7(10)13-5-3-1-2-4-6(5)14-8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAFHCNRIJJNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)F)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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